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Compound of Interest

Compound Name: Zolunicant

Cat. No.: B1257387

Introduction

Zolunicant, also known as 18-Methoxycoronaridine (18-MC) or MM-110, is a synthetic
derivative of the naturally occurring psychoactive compound ibogaine.[1][2] Developed in 1996
by researchers at the Albany Medical College and the University of Vermont, Zolunicant was
designed to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic
and cardiotoxic side effects.[1][2] Preclinical studies have demonstrated its efficacy in reducing
the self-administration of various substances of abuse, including opioids, stimulants, nicotine,
and alcohol.[1][3] This technical guide provides a comprehensive overview of the molecular
structure, pharmacological profile, and key experimental methodologies used in the evaluation
of Zolunicant.

Molecular Structure and Chemical Properties

Zolunicant is a complex indole alkaloid with a pentacyclic core structure. Its chemical
properties are summarized in the table below.
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Property Value Reference(s)
methyl (1S,15R,17R,18S)-17-
(2-methoxyethyl)-3,13-
diazapentacyclo[13.3.1.02,10.

IUPAC Name [2]

04,9.013,18]nonadeca-
2(10),4,6,8-tetraene-1-

carboxylate

Chemical Formula

C22H28N203

[2]

Molecular Weight

368.47 g/mol

[2]

CAS Number

308123-60-6 ((-)-enantiomer);
188125-42-0 (racemic)

[2]

SMILES

COCC[C@H]1C[C@@H]2C[C
@@]3([C@H]LN(C2)CCc4c3[n
H]c5c4ccec5)C(=0)0C

[2]

InChl

InChl=1S/C22H28N203/c1-
26-10-8-15-11-14-12-
22(21(25)27-2)19-17(7-9-
24(13-14)20(15)22)16-5-3-4-6-
18(16)23-19/h3-6,14-
15,20,23H,7-13H2,1-
2H3/t14-,15+,20+,22-/m1/s1

[2]

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of Zolunicant is the antagonism of the a3[34 subtype of

nicotinic acetylcholine receptors (nNAChRs).[1][2][3] These receptors are densely expressed in

the medial habenula, a key brain region involved in the regulation of reward and aversion.[1][4]

By blocking these receptors, Zolunicant modulates the activity of the habenulo-interpeduncular

pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the

neurobiology of addiction.[1][4] Unlike its parent compound, ibogaine, Zolunicant exhibits a

more selective receptor binding profile, with significantly lower affinity for NMDA receptors and

the serotonin transporter.[2][5] It does, however, retain a modest affinity for y- and k-opioid

receptors.[5][6]
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Signaling Pathway of Zolunicant's Anti-Addictive Action
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Signaling pathway of Zolunicant's anti-addictive action.

Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of Zolunicant at

various receptors.
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Receptor . Reference(s
Compound Assay Type Ki (nM) IC50 (nM)
Subtype
Zolunicant Radioligand
a3p4 nAChR o 750 - [6]
(18-MC) Binding
Zolunicant Radioligand
0432 nAChR o >100,000 - [6]
(18-MC) Binding
Zolunicant o Radioligand
M-opioid o ~2,500 - [6]
(18-MC) Binding
Zolunicant o Radioligand
K-opioid o ~4,000 - [6]
(18-MC) Binding
Functional More potent
ME-18-MC a3p4 nAChR - [6]
Assay than 18-MC
Similar
Functional
18-MAC a3p4 nAChR - potency to [6]
Assay
18-MC

Pharmacokinetics and Metabolism

Zolunicant is metabolized in the liver, primarily through O-demethylation to its major
metabolite, 18-hydroxycoronaridine (18-HC).[7] This metabolic pathway is predominantly
catalyzed by the polymorphic enzyme CYP2C19.[7] The involvement of a polymorphic enzyme
suggests potential for inter-individual variability in the metabolism and clearance of Zolunicant.

[7]

Key Experimental Protocols
Radioligand Binding Assay for a334 nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of Zolunicant for the human a3(34
nicotinic acetylcholine receptor.

Materials:

o HEK293 cells stably expressing human a334 nAChRs
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Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4)
[2H]-Epibatidine (radioligand)

Zolunicant (test compound)

Nicotine (for determining non-specific binding)
96-well filter plates

Scintillation cocktail and counter
Methodology:

Membrane Preparation: Culture and harvest HEK293 cells expressing a334 nAChRs.
Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Wash
and resuspend the membrane pellet in the binding buffer.[1]

Assay Setup: Prepare serial dilutions of Zolunicant in the binding buffer. In a 96-well plate,
add 50 pL of binding buffer, 50 pL of [3H]-Epibatidine (at a final concentration near its Kd),
and 50 pL of the Zolunicant dilution. For non-specific binding wells, add a high
concentration of nicotine (e.g., 100 uM) instead of Zolunicant.[6]

Incubation: Initiate the binding reaction by adding 50 pL of the cell membrane preparation to
each well. Incubate the plate at room temperature for 2-3 hours to allow the binding to reach
equilibrium.[6]

Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell
harvester. Wash the filters three times with ice-cold binding buffer to remove unbound
radioligand.[6]

Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the
radioactivity using a scintillation counter.[6]

Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value (the concentration of Zolunicant that inhibits 50% of
specific radioligand binding) using non-linear regression analysis. Calculate the Ki value
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using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant.[1]

Cocaine Self-Administration in a Rat Model

This protocol assesses the effect of Zolunicant on the reinforcing properties of cocaine.

Materials:

Male Sprague Dawley rats

Operant conditioning chambers equipped with two levers, a syringe pump, and
visual/auditory cues

Intra-jugular catheters
Cocaine solution (e.g., 0.75 mg/kg/0.1 mL in sterile 0.9% NaCl)

Zolunicant solution

Methodology:

Surgery: Implant rats with intra-jugular catheters for intravenous drug delivery.[8]

Training: Train rats to self-administer cocaine by pressing an 'active’ lever in the operant
chamber. Each press on the active lever results in an intravenous infusion of cocaine paired
with discrete light and sound cues. Presses on the 'inactive’ lever have no consequence.
Training continues for approximately 14 days until a stable baseline of self-administration is
achieved.[8]

Zolunicant Administration: Prior to a self-administration session, administer a dose of
Zolunicant (e.g., 10-40 mg/kg, intraperitoneally or orally) or vehicle to the rats.[3]

Testing: Place the rats back in the operant chambers and allow them to self-administer
cocaine for a set period (e.g., 180 minutes).[8]

Data Collection and Analysis: Record the number of active and inactive lever presses. A
significant reduction in active lever pressing in the Zolunicant-treated group compared to
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the vehicle group indicates that Zolunicant reduces the reinforcing effects of cocaine.[9]

Experimental Workflow for Preclinical Assessment

In Vitro Screening

Receptor Binding Assays Functional Assays
(e.g., Radioligand Binding) (e.g., Patch Clamp)

In Vivo Pharmacokinetics

Animal Models of Addiction

Self-Administration Studies
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Preclinical evaluation workflow for anti-addictive compounds.

Conclusion
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Zolunicant represents a significant advancement in the development of therapeutics for
substance use disorders. Its selective antagonism of a334 nicotinic acetylcholine receptors
provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking
behavior in preclinical models, while avoiding the adverse effects associated with less selective
compounds like ibogaine.[1] The data and protocols presented in this guide provide a
foundational understanding for researchers, scientists, and drug development professionals
working to further elucidate the therapeutic potential of Zolunicant and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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